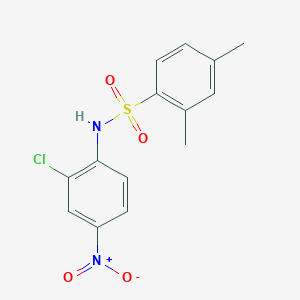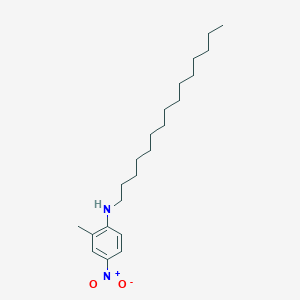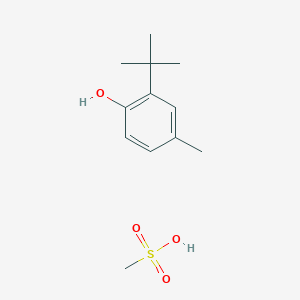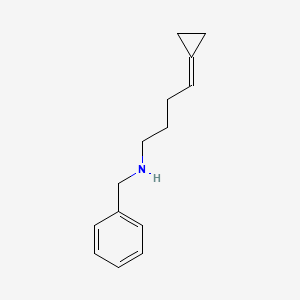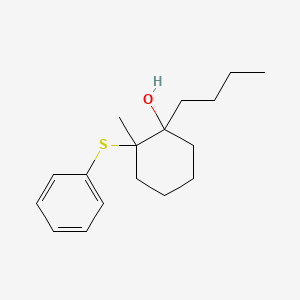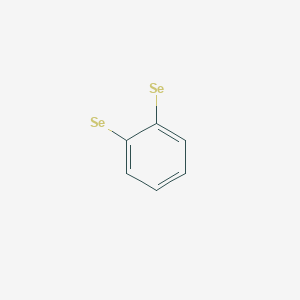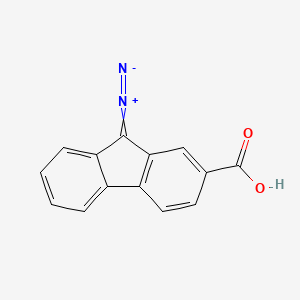
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is a unique organic compound that has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity This compound is characterized by the presence of a diazonium group attached to a fluorenylidene moiety, along with a hydroxy group and a methanolate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate typically involves the diazotization of 9-fluorenylamine followed by the introduction of the hydroxy and methanolate groups. The process begins with the preparation of 9-fluorenylamine, which is then treated with nitrous acid to form the diazonium salt. This intermediate is subsequently reacted with appropriate reagents to introduce the hydroxy and methanolate groups, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, cyanides, and thiols, under conditions that promote the displacement of the diazonium group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in a wide range of substituted fluorenylidene compounds.
科学研究应用
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of (9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate involves its interaction with various molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects. The hydroxy and methanolate groups may also contribute to the compound’s overall reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
9-Fluorenylidene: A related compound with a similar fluorenylidene moiety but lacking the diazonium and hydroxy groups.
Fluorenone: Another related compound with a ketone functional group instead of the diazonium and hydroxy groups.
Fluorenylamines: Compounds with an amine group attached to the fluorenylidene moiety.
Uniqueness
(9-Diazonio-2H-fluoren-2-ylidene)(hydroxy)methanolate is unique due to the presence of the diazonium group, which imparts distinctive reactivity and potential applications. The combination of the diazonium, hydroxy, and methanolate groups makes this compound versatile and valuable for various scientific and industrial applications.
属性
CAS 编号 |
111858-43-6 |
|---|---|
分子式 |
C14H8N2O2 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
9-diazofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H8N2O2/c15-16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)13/h1-7H,(H,17,18) |
InChI 键 |
SWALBAZCSVMOGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


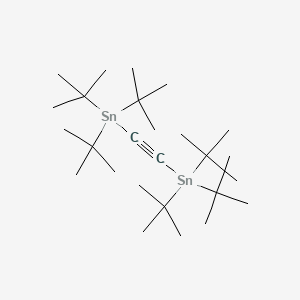
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
